(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

Description

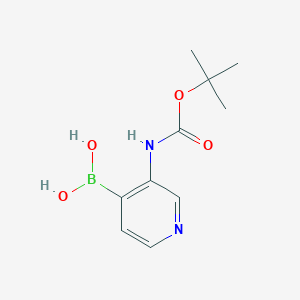

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid (CAS: 227473-82-7) is a boronic acid derivative featuring a pyridine ring substituted with a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position and a boronic acid group at the 4-position. Its molecular formula is C₁₀H₁₅BN₂O₄, with a molecular weight of 238.05 g/mol . The BOC group enhances stability during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl linkages .

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227473-82-7 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and triethylamine are frequently used.

Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from the oxidation of the boronic acid group.

Aminopyridines: Obtained after deprotection of the Boc group.

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.

Material Science: Utilized in the preparation of boron-doped materials with unique electronic properties.

Biological Research: Investigated for its potential in enzyme inhibition and as a probe for studying biological systems.

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Pyridine-Based Boronic Acids with BOC-Amino Substituents

Key Observations :

- Steric and Electronic Effects: The position of the BOC-amino group and additional methyl substituents influence steric hindrance and electronic density. For example, methyl groups in the 5- or 6-position (as in the first two compounds) may reduce reactivity in cross-coupling reactions due to increased steric bulk .

- Reactivity in Suzuki Coupling : The target compound’s 4-boronic acid group is optimally positioned for coupling with aryl halides, whereas analogs with substituents at the 5- or 6-positions may exhibit lower yields due to steric clashes .

Non-Pyridine Boronic Acids with BOC-Amino Groups

Key Observations :

- Electronic Properties : The pyridine ring in the target compound provides electron-withdrawing effects, enhancing the boronic acid’s reactivity compared to phenyl-based analogs .

- Solubility : Pyridine derivatives generally exhibit better solubility in polar aprotic solvents (e.g., THF, DMF) than purely aromatic analogs, facilitating their use in cross-coupling reactions .

Key Observations :

- Boronic acids with BOC protection generally exhibit reduced acute toxicity compared to unprotected amines but still require careful handling due to irritant properties .

Biological Activity

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, also known as Boc-3-amino-pyridine-4-boronic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protected amino group. Its chemical structure can be represented as follows:

Target of Action

The primary application of this compound is as a reagent in the Suzuki-Miyaura cross-coupling reaction , which is pivotal in forming carbon-carbon bonds in organic synthesis. This reaction involves the transmetalation process where the boron atom interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with nucleophiles.

Biochemical Pathways

The compound's boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it valuable in enzyme inhibition studies. This characteristic has implications for its use in probing various biochemical pathways.

Biological Activity

Research indicates that compounds containing boronic acids exhibit diverse biological activities, particularly as enzyme inhibitors. The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study demonstrated that boronic acids similar to this compound inhibited Mpro activity by approximately 23% at a concentration of 20 μM. This selectivity indicates potential therapeutic applications against COVID-19 .

- Glucose Detection Assays : The ability of the boronic acid moiety to selectively bind diols has been utilized in assays designed to measure glucose levels in biological samples, showcasing its utility in clinical diagnostics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable and can be readily synthesized. Its stability under physiological conditions enhances its potential for therapeutic applications.

Research Applications

The compound has several applications across different fields:

- Organic Synthesis : It is extensively used as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Investigated for developing boron-containing drugs and bioactive molecules.

- Material Science : Employed in creating boron-doped materials with unique electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.